An In-depth Technical Guide to the Chemical Properties and Reactivity of (Tetrahydro-thiopyran-4-YL)-acetaldehyde
An In-depth Technical Guide to the Chemical Properties and Reactivity of (Tetrahydro-thiopyran-4-YL)-acetaldehyde
Foreword: Navigating the Landscape of a Novel Scaffold
In the ever-evolving field of medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds is paramount to unlocking new therapeutic avenues. (Tetrahydro-thiopyran-4-YL)-acetaldehyde represents one such scaffold, combining the structural rigidity and potential for hydrogen bonding of the tetrahydrothiopyran ring with the versatile reactivity of an acetaldehyde moiety. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's chemical properties, reactivity, and potential applications.
Molecular Identity and Physicochemical Properties
(Tetrahydro-thiopyran-4-YL)-acetaldehyde is a heterocyclic compound featuring a saturated six-membered ring containing a sulfur atom (a tetrahydrothiopyran, or thiane, ring) substituted at the 4-position with an acetaldehyde group. The presence of both a thioether and an aldehyde functional group dictates its chemical behavior and potential applications.
| Property | Predicted Value / Information | Source / Basis |
| Molecular Formula | C₇H₁₂OS | - |
| Molecular Weight | 144.23 g/mol | - |
| CAS Number | Not readily available. | - |
| Appearance | Expected to be a colorless to light yellow liquid or a low-melting solid. | Analogy to Tetrahydrothiopyran-4-carbaldehyde.[1] |
| Boiling Point | Predicted to be higher than Tetrahydrothiopyran-4-carbaldehyde (100-101 °C at 14 Torr) due to increased molecular weight. | [1] |
| Density | Predicted to be around 1.1 g/cm³. | Analogy to Tetrahydrothiopyran-4-carbaldehyde (1.157 g/cm³).[1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water is anticipated. | General principles of organic chemistry. |
| Storage | Store in a cool, dry place under an inert atmosphere. Refrigeration is recommended. | Analogy to similar aldehydes and thioethers.[1] |
Synthesis and Plausible Manufacturing Routes
The synthesis of (Tetrahydro-thiopyran-4-YL)-acetaldehyde is not widely documented in the literature. However, a logical synthetic approach would involve the construction of the 4-substituted tetrahydrothiopyran ring, followed by the elaboration of the acetaldehyde side chain. A plausible multi-step synthesis is outlined below.
Experimental Protocol: A Proposed Synthetic Pathway
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Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one. A common route to the tetrahydrothiopyran core is through the cyclization of appropriate precursors. For instance, the double-conjugate addition of hydrogen sulfide (H₂S) to divinyl ketones can yield tetrahydrothiopyran-4-one derivatives.[2]
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Step 2: Wittig or Horner-Wadsworth-Emmons Reaction. The ketone can be converted to an alkene with an ester group. For example, reacting Tetrahydro-4H-thiopyran-4-one with a phosphonate ylide like triethyl phosphonoacetate in the presence of a base (e.g., NaH) would yield ethyl 2-(tetrahydro-2H-thiopyran-4-ylidene)acetate.
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Step 3: Reduction of the Ester to an Alcohol. The resulting α,β-unsaturated ester can be reduced to the corresponding allylic alcohol using a reducing agent such as diisobutylaluminium hydride (DIBAL-H). This would yield 2-(tetrahydro-2H-thiopyran-4-yl)ethanol.
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Step 4: Oxidation of the Alcohol to the Aldehyde. The final step involves the mild oxidation of the primary alcohol to the desired aldehyde. Reagents such as pyridinium chlorochromate (PCC) or a Swern oxidation are suitable for this transformation to avoid over-oxidation to the carboxylic acid.
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the characterization of (Tetrahydro-thiopyran-4-YL)-acetaldehyde. The following are predicted key features based on its structure and data from analogous compounds. [3]
| Technique | Predicted Key Features |
|---|---|
| ¹H NMR | - Aldehyde Proton (CHO): A distinct signal (likely a triplet) in the downfield region, ~9.5-10.0 ppm. - Alpha-Protons (CH₂CHO): A doublet adjacent to the aldehyde proton, ~2.2-2.5 ppm. - Ring Protons: Complex multiplets in the aliphatic region, ~1.5-3.0 ppm. Protons adjacent to the sulfur atom (C2 and C6) will be the most downfield of the ring protons. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A characteristic signal in the highly deshielded region, ~200-205 ppm. - Alpha-Carbon (CH₂CHO): A signal around 45-55 ppm. - Ring Carbons: Signals in the range of 25-40 ppm. Carbons adjacent to the sulfur atom will be in the lower end of this range. |
| IR Spectroscopy | - C=O Stretch: A strong, sharp absorption band around 1720-1740 cm⁻¹ for the saturated aldehyde. [4][5] - C-H Stretch (Aldehyde): Two characteristic medium-intensity bands around 2720 cm⁻¹ and 2820 cm⁻¹. [4][5] - C-H Stretch (Aliphatic): Multiple bands in the 2850-2960 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (144.23). - Alpha-Cleavage: Fragmentation adjacent to the carbonyl group, leading to the loss of the formyl group (CHO) or the tetrahydrothiopyranylmethyl radical. - Ring Fragmentation: Cleavage of the tetrahydrothiopyran ring, potentially with loss of ethylene or thioformaldehyde. |
Applications in Research and Drug Development
The tetrahydrothiopyran motif is a valuable scaffold in medicinal chemistry. It serves as a bioisostere for cyclohexane and tetrahydropyran rings but introduces a sulfur atom which can act as a hydrogen bond acceptor and engage in other non-covalent interactions. The aldehyde group provides a reactive handle for further chemical modifications, making (Tetrahydro-thiopyran-4-YL)-acetaldehyde a potentially valuable building block for the synthesis of compound libraries for drug screening.
The dual functionality allows for its incorporation into more complex molecules through reactions like reductive amination, Wittig reactions, and various condensation chemistries, enabling the exploration of new chemical space in the pursuit of novel therapeutic agents.
Safety, Handling, and Storage
While a specific safety data sheet for (Tetrahydro-thiopyran-4-YL)-acetaldehyde is not available, a hazard assessment can be made based on its functional groups.
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Potential Hazards:
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Aldehydes: Can be irritants to the skin, eyes, and respiratory tract. Some aldehydes are classified as sensitizers.
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Organosulfur Compounds: Many organosulfur compounds have strong, unpleasant odors. While toxicity varies greatly, some can be harmful if inhaled or absorbed through the skin. [6][7]* Recommended Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Avoid inhalation of vapors and direct contact with skin and eyes.
-
-
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.
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Keep away from oxidizing agents, strong acids, and strong bases.
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Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of both the aldehyde and the thioether.
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References
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